molecular formula C12H12N2O4 B1595243 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- CAS No. 54395-37-8

1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-

Cat. No.: B1595243
CAS No.: 54395-37-8
M. Wt: 248.23 g/mol
InChI Key: LSVBBJVITBGNFC-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is a chemical compound belonging to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a butyl group and a nitro group attached to the isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- typically involves the following steps:

  • Starting Materials: The synthesis begins with isoindole-1,3-dione as the starting material.

  • Nitration: The isoindole-1,3-dione undergoes nitration to introduce the nitro group at the 5-position. This step is usually carried out using nitric acid and sulfuric acid as nitrating agents.

  • Alkylation: The nitro-substituted isoindole-1,3-dione is then alkylated with butyl bromide to introduce the butyl group at the 2-position. This reaction is typically performed in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of amino derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or butyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophilic substitution reactions are often carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate derivatives.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Derivatives with various functional groups replacing the nitro or butyl groups.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

  • Receptor Binding: It may bind to receptors, modulating their activity and affecting cellular signaling.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is compared with other similar compounds, such as:

  • 1H-Isoindole-1,3(2H)-dione, 2-phenyl-: This compound has a phenyl group instead of a butyl group, resulting in different chemical and biological properties.

  • 1H-Isoindole-1,3(2H)-dione, N-ethyl-: This compound has an ethyl group instead of a butyl group, leading to variations in its reactivity and applications.

Uniqueness: The presence of the butyl group and the nitro group in 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- gives it unique chemical and biological properties compared to other isoindole derivatives

Properties

IUPAC Name

2-butyl-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-3-6-13-11(15)9-5-4-8(14(17)18)7-10(9)12(13)16/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVBBJVITBGNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073550
Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54395-37-8
Record name 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54395-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054395378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3-necked, 5-liter round-bottomed flask, equipped with a mechanical stirrer, was charged with 4,259 g (67.6 moles) of 99% nitric acid. To the flask was added 524.9 g (2.58 moles) N-butylphthalimide as a liquid at such a rate as to keep the reaction temperature under 40° C. The addition of the N-butylphthalimide was completed in about a half hour. The reaction was then heated for six hours to 50° C. in a temperature controlled water bath. The reaction product was then fed to a wiped film evaporator that was heated at 100° C. and under vacuum (30 mm). The bulk of the nitric acid was distilled off and the liquid product, i.e., 4-nitro-N-butylphthalimide and 3-nitro-N-butylphthalimide in a ratio of about 25:1, was isolated as a liquid which rapidly solidified to about 98% solids upon cooling in the collection vessel. Depending on the operation of the evaporator, the residual nitric acid in the product was less than 3% by weight, and was as low as 0.1% by weight
Quantity
67.6 mol
Type
reactant
Reaction Step One
Quantity
524.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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